2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid
Description
The exact mass of the compound 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5-12-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROMFPUCBQIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558284 | |
| Record name | (2-tert-Butoxy-2-oxoethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120289-22-7 | |
| Record name | (2-tert-Butoxy-2-oxoethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(tert-butoxy)-2-oxoethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic Acid: A Key Bifunctional Linker in Modern Drug Discovery
Introduction: A Versatile Building Block for Advanced Therapeutics
In the landscape of contemporary drug discovery and development, the strategic design of molecules to modulate biological processes with high precision is paramount. Within this context, bifunctional molecules have emerged as powerful tools, and among the key architectural components of these molecules are chemical linkers. 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid (CAS No. 120289-22-7) has garnered significant attention as a versatile bifunctional linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a carboxylic acid and a tert-butyl ester, provides orthogonal handles for sequential chemical modifications, making it an invaluable building block for the synthesis of complex therapeutic agents.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid, with a particular focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is a dicarboxylic acid mono-tert-butyl ester derivative of diglycolic acid. The presence of a free carboxylic acid and a sterically hindered tert-butyl ester on the same molecule are central to its utility. The carboxylic acid provides a nucleophilic handle for amide bond formation or other coupling reactions, while the tert-butyl ester serves as a protecting group for the other carboxylic acid, which can be selectively removed under acidic conditions.[3]
// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.7,-0.7!"]; O2 [label="=O", pos="0.7,-0.7!"]; C2 [label="CH₂", pos="-1.5,0!"]; O3 [label="O", pos="-2.2,0.7!"]; C3 [label="CH₂", pos="-3,0!"]; C4 [label="C", pos="-3.7,-0.7!"]; O4 [label="=O", pos="-4.4,0!"]; O5 [label="O", pos="-3.7,-1.4!"]; C5 [label="C", pos="-4.4,-2.1!"]; C6 [label="CH₃", pos="-3.7,-2.8!"]; C7 [label="CH₃", pos="-5.1,-2.8!"]; C8 [label="CH₃", pos="-5.1,-1.4!"];
H1 [label="OH", pos="1.4,-0.7!"];
// Bonds C1 -- O1; C1 -- O2; C1 -- H1; O1 -- C2; C2 -- O3; O3 -- C3; C3 -- C4; C4 -- O4; C4 -- O5; O5 -- C5; C5 -- C6; C5 -- C7; C5 -- C8;
} dot Figure 1: Chemical structure of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid.
A summary of the key physicochemical properties of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 120289-22-7 | [3][4] |
| Molecular Formula | C₈H₁₄O₅ | [3][4][5] |
| Molecular Weight | 190.19 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥95% (typical) | [4] |
| Storage | Room temperature, sealed in dry conditions | |
| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]acetic acid | [3] |
| InChI | InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5-12-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | [3] |
| InChIKey | KFROMFPUCBQIKX-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)(C)OC(=O)COCC(=O)O | [4][5] |
Synthesis of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic Acid
The synthesis of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid can be achieved through several synthetic routes. The most common and logical approach involves the selective mono-esterification of diglycolic anhydride or the Williamson ether synthesis.
Method 1: Mono-esterification of Diglycolic Anhydride
This method provides a straightforward approach to the target molecule.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diglycolic anhydride (1.0 eq.) in a suitable solvent such as toluene.
-
Addition of Reagents: Add tert-butanol (1.0-1.2 eq.) to the solution, followed by a catalytic amount of a base, such as pyridine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction is typically complete within several hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices: The use of a slight excess of tert-butanol can help drive the reaction to completion. Pyridine acts as a nucleophilic catalyst, activating the anhydride towards attack by the alcohol. Toluene is a common solvent for this type of reaction due to its appropriate boiling point and ability to azeotropically remove any water present.
Method 2: Williamson Ether Synthesis
This classic method for ether formation can also be adapted for the synthesis of the target compound.
Experimental Protocol:
-
Formation of Alkoxide: Prepare the sodium salt of glycolic acid by reacting glycolic acid with a base like sodium hydroxide or sodium hydride in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Nucleophilic Substitution: To the solution of the glycolate salt, add tert-butyl bromoacetate (1.0 eq.) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the SN2 reaction. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and well-established reaction.[6][7][8] The use of a polar aprotic solvent like DMF or THF is ideal for SN2 reactions. The formation of the alkoxide in situ increases the nucleophilicity of the glycolic acid, enabling it to efficiently displace the bromide from tert-butyl bromoacetate.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of the NMR and mass spectra for this specific compound is not readily found in the primary literature, the expected spectroscopic features can be predicted based on its structure. Researchers synthesizing this compound should perform thorough characterization to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, and two singlets for the two non-equivalent methylene (CH₂) groups. The acidic proton of the carboxylic acid may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the two methylene carbons, and two carbonyl carbons of the ester and carboxylic acid functionalities.
-
FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, C-H stretching from the alkyl groups, and two distinct C=O stretching vibrations for the ester and carboxylic acid carbonyls.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak or related fragments, confirming the molecular weight of the compound.
Reactivity and Chemical Handling
Key Reactions
The primary utility of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid lies in the differential reactivity of its two functional groups.
-
Carboxylic Acid Activation and Coupling: The free carboxylic acid can be activated using standard coupling reagents such as HATU, HBTU, or EDC/NHS to form an active ester, which can then readily react with primary or secondary amines to form stable amide bonds. This is the key step for attaching this linker to a protein-of-interest (POI) ligand or an E3 ligase ligand in PROTAC synthesis.[9]
-
Deprotection of the Tert-butyl Ester: The tert-butyl ester is a robust protecting group that is stable to many reaction conditions but can be selectively cleaved under acidic conditions.[3] A common method for its removal is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][4] This regenerates the second carboxylic acid, which can then be used for subsequent chemical modifications.
Deprotection Protocol (TFA):
-
Dissolve the tert-butyl ester-containing compound in anhydrous DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid can often be used without further purification or can be purified by crystallization or chromatography.[3]
Safety and Handling
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is classified as a hazardous substance.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Applications in Drug Discovery and Development
The unique bifunctional nature of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid makes it a highly valuable linker molecule in the construction of complex therapeutic agents, most notably in the field of targeted protein degradation.
Role as a Linker in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is an ideal candidate for the linker component of PROTACs. Its two carboxylic acid functionalities (one protected) allow for the sequential and controlled attachment of the warhead and the E3 ligase ligand. For example, the free carboxylic acid can be coupled to an amine-containing warhead, and after deprotection of the tert-butyl ester, the newly revealed carboxylic acid can be coupled to an amine-functionalized E3 ligase ligand. The ether linkage within the backbone of this linker can also improve the aqueous solubility of the resulting PROTAC molecule.[9]
Conclusion
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is a valuable and versatile bifunctional linker that plays a crucial role in modern drug discovery, particularly in the design and synthesis of PROTACs. Its well-defined structure, with two differentially protected carboxylic acid groups, allows for controlled and sequential chemical modifications. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications. As the field of targeted protein degradation continues to expand, the importance of well-designed linkers like 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid will undoubtedly continue to grow, enabling the development of the next generation of precision therapeutics.
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Distinguishing Diglycolic Acid and its Mono-Protected Derivative, 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid: A Guide to Strategic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, one often observes that the most significant breakthroughs in complex molecule synthesis hinge on the subtle, yet strategic, modification of common chemical scaffolds. The distinction between diglycolic acid and its mono-tert-butyl ester, 2-[2-(tert-butoxy)-2-oxoethoxy]acetic acid, is a quintessential example of this principle. While structurally similar, their divergent chemical reactivity profiles dictate entirely different applications in the landscape of drug development and materials science. This guide provides an in-depth analysis of these two molecules, moving from fundamental structural differences to practical applications and validated experimental protocols.
Core Structural and Physicochemical Divergence
At first glance, the two molecules share the same 3-oxapentanedioic acid backbone. However, the introduction of a tert-butyl ester group on one of the carboxyl functionalities in 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid fundamentally alters its character from a symmetric dicarboxylic acid to an asymmetric, bifunctional building block.
The tert-butyl group serves as a robust protecting group, a chemical "mask" that temporarily inactivates the carboxylic acid.[1] Its efficacy stems from two key features: significant steric hindrance that shields the carbonyl carbon from nucleophiles and its unique electronic stability, which allows for its selective removal under specific acidic conditions that typically do not affect other functional groups.[2][3]
Caption: Chemical structures of Diglycolic Acid and its mono-tert-butyl ester derivative.
This single structural modification has a cascading effect on the physicochemical properties of the molecule, as detailed in the comparative table below. The esterification of one carboxyl group increases the molecule's lipophilicity (evidenced by a higher LogP) and molecular weight, while reducing its polar surface area and eliminating one of its acidic protons.
| Property | Diglycolic Acid | 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid |
| IUPAC Name | 2,2'-Oxydiacetic acid[4] | 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]acetic acid[5] |
| CAS Number | 110-99-6[6] | 120289-22-7[7] |
| Molecular Formula | C₄H₆O₅[6] | C₈H₁₄O₅[7] |
| Molecular Weight | 134.09 g/mol [6] | 190.20 g/mol [7] |
| Melting Point | 140-144 °C[4][8] | Solid (exact mp not specified) |
| Acidity (pKa) | 2.79, 3.93[4] | One acidic proton (pKa similar to acetic acid) |
| LogP | -0.7[6] | 0.43 - 0.6[5][7] |
| Polar Surface Area | 83.8 Ų[6] | 72.8 Ų[5] |
| Solubility | Readily water-soluble[4] | Soluble in polar organic solvents |
Chemical Reactivity and Synthetic Strategy
The most critical difference lies in their chemical reactivity, which is the cornerstone of their utility in synthesis.
Diglycolic Acid: As a symmetric dicarboxylic acid, it is a versatile building block for polymerization and chelation.[9][10] Both carboxylic acid groups are available for simultaneous or sequential reactions. However, achieving selective mono-functionalization is challenging and often results in a statistical mixture of unreacted, mono-reacted, and di-reacted products, necessitating complex purification steps.
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid: This molecule is designed for controlled, sequential synthesis. The free carboxylic acid can be selectively reacted under conditions that leave the tert-butyl ester untouched. This includes standard peptide coupling reactions (amidation), esterification, or reduction. The tert-butyl ester is exceptionally stable under basic and nucleophilic conditions.[3] Once the desired transformation on the free carboxyl group is complete, the tert-butyl group can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid) to unveil the second carboxylic acid for a subsequent, different chemical transformation.[2] This is the essence of an orthogonal protection strategy .
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Methodological & Application
Application Note: Protocol for Amide Coupling using 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic Acid
Abstract & Strategic Context
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid (CAS 120289-22-7) serves as a critical "short-PEG" linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Structurally, it is a diglycolic acid derivative where one carboxylic acid is masked by an acid-labile tert-butyl ester, leaving the other free for selective amide coupling.
This linker is prized for its hydrophilicity (due to the ether oxygen) which improves the physicochemical properties of the final conjugate, and its rigid length (~3 atoms between carbonyls), which restricts conformational freedom compared to longer alkyl chains.
Key Challenges addressed in this guide:
-
Chemo-selectivity: Activating the free acid without compromising the acid-labile tert-butyl ester.
-
Ether Effect: Managing the inductive effect of the
-oxygen, which increases the acidity of the methylene protons and the electrophilicity of the carbonyl. -
Purification: Protocols to avoid premature deprotection during workup.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid |
| Common Name | Diglycolic acid mono-tert-butyl ester |
| Structure | |
| Molecular Weight | 190.20 g/mol |
| Solubility | High: DCM, DMF, DMSO, MeOH. Low: Hexanes, Water (pH dependent). |
| pKa (approx) | ~3.5 (Acidic due to inductive effect of ether oxygen) |
| Stability | Stable to base (DIPEA, Et3N). Labile to strong acids (TFA, HCl). |
Experimental Decision Matrix
Before selecting a protocol, analyze your amine partner and scale.
Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate value and scale.
Protocol A: High-Efficiency Coupling (HATU)
Best for: Valuable amines (e.g., Lenalidomide derivatives, VHL ligands), library synthesis, and sterically hindered amines.
Materials
-
Linker: 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid (1.0 equiv)
-
Amine: Target amine (1.0 – 1.1 equiv)
-
Coupling Reagent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.
Step-by-Step Methodology
-
Pre-Activation: In a dry vial, dissolve the Linker (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Add HATU (1.2 equiv) followed by DIPEA (1.0 equiv only at this stage). Scientific Insight: Adding a portion of the base first with HATU allows the formation of the activated At-ester (7-azabenzotriazol-1-yl ester) before the amine is introduced. Stir for 2-5 minutes. The solution should turn slightly yellow.
-
Amine Addition: Add the Amine (1.0 – 1.1 equiv) to the reaction mixture. Add the remaining DIPEA (2.0 equiv). Reasoning: The total base must neutralize the salt form of the amine (if used) and maintain a basic pH (~8-9) to drive the reaction, but excess base can cause epimerization if chiral centers are adjacent (not a risk for this specific achiral linker, but good practice).
-
Reaction: Stir at Room Temperature (20-25°C) for 1–4 hours. Monitoring: Monitor by LCMS.[1][2] Look for the disappearance of the Linker (
189 [M-H] ) and appearance of the Product ( [M+H] ). -
Workup (Critical for t-Butyl Stability):
-
Option 1 (Precipitation): If the product is hydrophobic, add 10 volumes of ice-cold water. Filter the precipitate.
-
Option 2 (Extraction): Dilute with Ethyl Acetate. Wash with 5% Citric Acid (mildly acidic, pH ~4) or saturated
. -
Warning: Do NOT use 1M HCl or KHSO4 for prolonged periods, as low pH (<2) can begin to cleave the tert-butyl ester.
-
Wash with saturated
(to remove unreacted acid/HOBt) and Brine. -
Dry over
and concentrate.
-
Protocol B: Scalable "Clean" Coupling (EDC/NHS)
Best for: Larger scales (>500mg), simple amines, or when phosphorous byproducts from HATU are difficult to remove.
Materials
-
Linker: 1.0 equiv
-
Amine: 1.0 equiv
-
Reagent: EDC.HCl (1.2 equiv) and NHS (N-Hydroxysuccinimide) (1.2 equiv)
-
Base: Triethylamine (Et3N) or DIPEA (2.0 equiv)
-
Solvent: DCM (Dichloromethane) or DMF.[2]
Step-by-Step Methodology
-
Activation: Dissolve Linker in DCM (0.2 M). Add EDC.HCl and NHS. Stir for 30 minutes at RT. Mechanism: This forms the NHS-active ester in situ.
-
Coupling: Add the Amine and Base.[1] Stir for 4–16 hours. Note: EDC couplings are generally slower than HATU.
-
Workup: Dilute with DCM. Wash with water, 5% Citric Acid, and Brine. Advantage:[3] The urea byproduct of EDC is water-soluble, making purification significantly easier than with DCC.
Quality Control & Validation
Analytical Checkpoints
-
1H NMR (DMSO-d6 or CDCl3):
-
Diagnostic Signal: The tert-butyl group appears as a strong singlet (~9 protons) around 1.40 – 1.45 ppm .
-
Linker Backbone: Look for two singlets (or close quartets) corresponding to the
protons around 3.9 – 4.1 ppm . -
Amide Bond: A broad singlet or doublet for the NH proton (7.0 – 8.5 ppm).
-
-
LCMS:
-
Ensure the mass corresponds to Product + H.
-
Check for [M-56+H] peaks, which indicate loss of the tert-butyl group (isobutylene), suggesting thermal degradation in the source or premature deprotection.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of active ester | Ensure DMF is anhydrous. Use fresh HATU. |
| Product mass -56 Da | Deprotection of t-Bu | Avoid strong acid washes. Lower LCMS cone voltage. |
| Guanidinylation (+99 Da) | HATU reacting with amine | Amine is too slow. Pre-activate acid for 5 mins before adding amine. Switch to EDC/HOAt. |
| Incomplete Reaction | Steric hindrance | Heat to 40°C (safe for t-Bu). Add HOAt as additive. |
Pathway Visualization: From Coupling to Deprotection
This diagram illustrates the full lifecycle of the linker in a PROTAC synthesis workflow.
Figure 2: Synthetic lifecycle of the linker, highlighting the sequential activation and deprotection steps.
Subsequent Deprotection (The "Next Step")
Once the amide bond is formed and purified, the tert-butyl ester must be removed to allow conjugation to the second ligand (the "Warhead" or E3 Ligase binder).
-
Standard Method: 20% TFA in DCM (v/v) for 1–2 hours at RT.
-
Scavengers: If your molecule contains electron-rich aromatics (e.g., indole, anisole), add 2.5% TIS (Triisopropylsilane) or water to scavenge the generated tert-butyl cation.
-
Mild Alternative: 4M HCl in Dioxane at RT (slower, but avoids TFA traces which can be hard to remove).
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality. Cell Chemical Biology, 27(8), 998-985.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Sigma-Aldrich. (n.d.). 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid Product Sheet.
-
BenchChem. (2025).[6] T-Butyl Ester Protecting Group Chemistry: Stability and Orthogonality.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Selective deprotection of tert-butyl ester in diglycolate derivatives
Abstract & Scope
Diglycolic acid (DGA) derivatives are critical hydrophilic linkers in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and radiopharmaceuticals. The tert-butyl (t-Bu) ester is frequently employed as a semi-permanent protecting group for the carboxylic acid functionality due to its stability against basic hydrolysis and nucleophilic attack. However, the selective removal of the t-Bu group—often in the presence of other esters (methyl/ethyl), acid-labile carbamates (Boc), or sensitive payload moieties—requires precise control.
This guide details three validated protocols for the deprotection of t-butyl diglycolates, ranging from standard acidic cleavage to highly chemoselective mild methods. It addresses the specific challenge of preventing ether cleavage and transesterification inherent to the diglycolate backbone.
Chemical Strategy & Mechanism
The cleavage of tert-butyl esters is driven by acid-catalyzed fragmentation, following an E1-like or SN1 mechanism. Unlike primary alkyl esters (which hydrolyze via AAC2 mechanism involving water attack), the bulky t-butyl group undergoes protonation at the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation (
Critical Consideration for Diglycolates:
The diglycolate backbone contains a central ether oxygen (
Mechanism Visualization: The following diagram illustrates the pathway and the critical role of cation scavengers.
Figure 1: Acid-catalyzed deprotection mechanism. The t-butyl cation must be managed (eliminated as gas or trapped) to prevent re-alkylation of the diglycolate ether oxygen or payload.
Experimental Protocols
Method A: Standard TFA Deprotection (High Yield)
Best for: Substrates stable to strong acid; removal of t-Bu in the presence of methyl/ethyl esters.
Causality: Trifluoroacetic acid (TFA) provides a high concentration of protons to drive the equilibrium. Dichloromethane (DCM) is used as a non-nucleophilic solvent that solubilizes the lipophilic protected ester but precipitates the polar free acid product (often).
Reagents:
-
Trifluoroacetic Acid (TFA) [CAS: 76-05-1]
-
Dichloromethane (DCM) (Anhydrous)
-
Optional: Triethylsilane (TES) or Triisopropylsilane (TIS) (Scavenger)
Protocol:
-
Preparation: Dissolve the t-butyl diglycolate derivative (1.0 equiv) in DCM (concentration 0.1 M).
-
Scavenger Addition: If the molecule contains electron-rich aromatics (e.g., payload) or methionine, add TES (2.0 equiv). Note: For simple diglycolate linkers, this is optional as the ether is not prone to alkylation.
-
Acidification: Cool the solution to
. Add TFA dropwise to reach a final ratio of 1:1 to 1:4 (TFA:DCM v/v) depending on substrate solubility. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.
-
Monitoring: Check TLC (stain with KMnO
or Bromocresol Green for free acid).
-
-
Workup: Evaporate volatiles under reduced pressure.
-
Azeotroping (Critical Step): To remove residual TFA (which can catalyze decomposition), re-dissolve the residue in toluene or DCM and evaporate again (repeat 3x).
-
Isolation: The product is often obtained as a viscous oil or solid.
Method B: Formic Acid Solvolysis (Mild/Selective)
Best for: Acid-sensitive substrates where TFA causes degradation; substrates containing N-Boc groups (Formic acid is slower to remove Boc than t-Bu ester).
Causality: Formic acid is a weaker acid (
Protocol:
-
Dissolution: Dissolve the substrate in neat Formic Acid (98%).
-
Alternative: If solubility is poor, use Formic Acid/CHCl
(1:1).
-
-
Reaction: Stir at RT for 4–12 hours.
-
Optimization: If reaction is sluggish, warm to
. Do not exceed to preserve the diglycolate ether.
-
-
Workup: Remove formic acid under high vacuum (rotary evaporator with a base trap).
-
Purification: The residue usually requires flash chromatography (MeOH/DCM gradient) as formic acid salts may persist.
Method C: Silica Gel Thermolysis (Neutral/Highly Selective)
Best for: Extreme acid sensitivity; selective cleavage of t-Bu ester in the presence of acid-labile groups (e.g., trityl, silyl ethers).
Causality: Slightly acidic sites on silica gel, combined with thermal energy, induce the elimination of isobutylene. This heterogeneous method avoids free protons in solution.
Protocol:
-
Mixture: Dissolve substrate in Toluene (0.05 M). Add Silica Gel (200-400 mesh, approx. 10g per 1g substrate).
-
Reflux: Heat the suspension to reflux (
) under Argon. -
Time: Monitor closely (typically 2–10 hours).
-
Workup: Cool to RT. Filter off the silica gel. Wash the silica pad with 10% MeOH in DCM to elute the free acid (which may adsorb to the silica).
-
Concentration: Evaporate the filtrate to yield the product.
Comparative Data & Selection Guide
The following table summarizes the orthogonality of these methods against common functional groups found in diglycolate linkers.
| Functional Group | Method A (TFA) | Method B (Formic) | Method C (Silica) |
| Methyl/Ethyl Ester | Stable (Highly Selective) | Stable | Stable |
| Benzyl Ester | Stable | Stable | Stable |
| Diglycolate Ether | Stable | Stable | Stable |
| N-Boc Carbamate | Cleaved (Fast) | Slowly Cleaved | Stable (Kinetic) |
| Trityl Group | Cleaved | Cleaved | Stable |
| TBDMS Ether | Cleaved/Unstable | Unstable | Stable |
Workflow Decision Tree:
Figure 2: Selection logic for deprotection protocols based on substrate complexity.
Troubleshooting & Self-Validation
To ensure scientific integrity, every experiment must include self-validating checks.
-
Issue: Incomplete Reaction (Stalled at 90%)
-
Cause: Equilibrium reached due to dissolved isobutylene or ion-pairing.
-
Fix: Sparge the reaction with Nitrogen gas to drive off isobutylene. Add 1-2 drops of water (nucleophile) to trap the cation if using Method A (though this makes it hydrolytic rather than elimination-based).
-
-
Issue: Transesterification
-
Context: If the reaction is performed in alcohol (e.g., MeOH) with acid, the t-Bu ester will swap to a Methyl ester rather than deprotecting to the acid.
-
Validation:Never use alcohols as solvents for t-Bu deprotection. Use DCM, Toluene, or neat acid.
-
-
Issue: Scrambling of the Diglycolate Ether
-
Observation: Loss of the
signal in NMR (singlet/doublet around 4.0-4.2 ppm). -
Cause: Harsh Lewis acids (BBr
, AlCl ) or extreme temperatures.[1] -
Remedy: Switch to Method B (Formic Acid) or ensure temperature is strictly
in Method A.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on ester stability and cleavage conditions).
-
Marcantoni, E., et al. (2001).[2] Selective Deprotection of tert-Butyl Esters in the Presence of Other Acid-Labile Groups.[3][4][5][6] The Journal of Organic Chemistry, 66(13), 4430–4432. (Describes Lewis acid selectivity).
-
Li, B., et al. (2006).[2] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.[2][5] The Journal of Organic Chemistry, 71(24), 9045–9050. (Alternative mild acidic protocol).
-
Sánchez-Martín, R. M., et al. (2004). Silica Gel-Catalyzed Selective Hydrolysis of tert-Butyl Esters. ChemBioChem, 5(11), 1537-1542. (Source for Method C: Silica thermolysis).
-
Gibson, F., et al. (2023). Practical Guide to Linker Synthesis for Antibody-Drug Conjugates. Organic Process Research & Development, 27(5), 890–905. (Contextualizes diglycolate stability in ADCs).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Advanced Bioconjugation with Mono-tert-butyl Diglycolate: A Stepwise Assembly Guide
Topic: Bioconjugation techniques using mono-tert-butyl diglycolate linkers Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]
Introduction: The Strategic Advantage of Diglycolate Linkers
In the precision engineering of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide staples—linker chemistry is rarely a passive structural element. It is a determinant of solubility, permeability, and ternary complex stability.
Mono-tert-butyl diglycolate (also known as tert-butyl hydrogen diglycolate) represents a premier "linker logic" building block.[1] Structurally, it consists of a short polyethylene glycol-like chain (2,2'-oxydiacetic acid backbone) with one carboxylic acid protected as a tert-butyl ester.[1]
Key Technical Advantages:
-
Hydrophilicity: The central ether oxygen reduces lipophilicity (cLogP) compared to all-carbon alkyl chains, improving the aqueous solubility of the final conjugate.[1]
-
Orthogonal Protection: The tert-butyl (tBu) ester is stable to basic and nucleophilic conditions used during the first conjugation step (e.g., amide coupling to an amine).[1] It is selectively removed under acidic conditions, protecting base-sensitive moieties (e.g., thalidomide derivatives in PROTACs) from hydrolysis.[1]
-
Defined Length: It provides a short, rigid-yet-flexible spacer (~3-4 atoms between carbonyls) ideal for avoiding steric clashes without introducing excessive "flop" seen in longer PEG chains.[1]
Mechanism of Action: The Stepwise Assembly Workflow
The utility of mono-tert-butyl diglycolate lies in its ability to facilitate controlled, sequential bifunctionalization .[1] Unlike symmetric dicarboxylic acids (which risk polymerization or double-conjugation), this linker forces a strictly ordered reaction pathway.[1]
The "A-B" Assembly Logic[1]
-
Phase I (Amine A Coupling): The free acid reacts with the first ligand (Amine A). The bulky t-butyl group prevents reaction at the second terminus.[1]
-
Phase II (Deprotection): The t-butyl group is cleaved by acid (TFA or H₃PO₄) to reveal the second carboxylic acid.[1]
-
Phase III (Amine B Coupling): The newly revealed acid is activated to react with the second ligand (Amine B).
Figure 1: Logical workflow for the stepwise assembly of heterobifunctional conjugates using mono-tert-butyl diglycolate.
Experimental Protocols
Pre-requisites & Safety
-
Standard PPE: Lab coat, gloves, safety glasses.
-
Environment: Fume hood required for TFA and organic solvent handling.
-
Solvents: Anhydrous DMF or DCM is critical for coupling steps to prevent hydrolysis of activated esters.
Protocol A: First Conjugation (The "Anchor" Step)
Objective: Link the free acid terminus to Ligand A (e.g., an E3 ligase binder or a peptide).
Reagents:
-
Mono-tert-butyl diglycolate (1.0 equiv)[1]
-
Ligand A (containing a primary/secondary amine) (1.0–1.1 equiv)[1]
-
HATU (1.1 equiv) or EDC/NHS (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DCM[1]
Procedure:
-
Activation: Dissolve mono-tert-butyl diglycolate in anhydrous DMF (concentration ~0.1 M). Add DIPEA followed by HATU. Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.[1]
-
Coupling: Add Ligand A to the reaction mixture.
-
Incubation: Stir at RT for 1–4 hours. Monitor by LC-MS.[1][2]
-
Work-up: Dilute with Ethyl Acetate, wash with 1N HCl (to remove excess DIPEA/amines), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH) is usually required to remove urea byproducts if EDC was used, or HATU residues.
Protocol B: Selective Deprotection of the tert-Butyl Ester
Objective: Remove the protecting group to unmask the second carboxylic acid without damaging Ligand A.[1]
Reagents:
Procedure:
-
Preparation: Dissolve the Intermediate A (from Protocol A) in DCM (approx. 5–10 mL per gram).
-
Acidolysis: Add TFA to the solution to achieve a final ratio of 1:1 (v/v) TFA:DCM.
-
Tip: If Ligand A contains oxidation-sensitive residues (e.g., Methionine, Tryptophan), add 2.5% TIPS and 2.5% water as scavengers.[1]
-
-
Reaction: Stir at RT for 1–2 hours.
-
Work-up (Critical): TFA must be completely removed. Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or DCM (3x) to remove trace TFA.[1]
-
Why? Residual TFA will protonate the amine in the next step, inhibiting the coupling reaction.
-
Protocol C: Second Conjugation (The "Warhead" Step)
Objective: Link the newly freed acid to Ligand B (e.g., the Target Protein binder).
Reagents:
-
Deprotected Intermediate (Free Acid) (1.0 equiv)[1]
-
Ligand B (Amine) (1.0–1.2 equiv)[1]
-
PyBOP or COMU (1.1 equiv) (Often preferred here for higher efficiency on complex intermediates)[1]
-
DIPEA (4.0 equiv) (Extra base needed to neutralize any residual TFA salts)[1]
Procedure:
-
Solubilization: Dissolve the deprotected intermediate in anhydrous DMF.
-
Neutralization: Add DIPEA. Check pH on wet paper (should be basic, pH 8–9).
-
Coupling: Add coupling agent (PyBOP/COMU). Stir for 5 mins, then add Ligand B.
-
Completion: Stir 2–16 hours at RT.
-
Final Purification: Reverse-phase Preparative HPLC is recommended for the final conjugate to ensure pharmaceutical-grade purity (>95%).[1]
Data Interpretation & Troubleshooting
Quantitative Analysis Table
| Parameter | Expected Value | Observation | Corrective Action |
| Coupling Efficiency (Step 1) | > 90% conversion | < 50% conversion | Ensure anhydrous solvents; Switch to stronger coupling agent (e.g., HATU -> COMU). |
| Deprotection Mass Shift | -56.1 Da (loss of tBu) | -18 Da (loss of H₂O) | Reaction not deprotection; likely dehydration.[1] Check TFA strength. |
| Deprotection Mass Shift | +114 Da (TFA adduct) | Stable adduct | Use HPLC with Ammonium Bicarbonate buffer to dissociate TFA salts. |
| Solubility | Clear solution in DMF | Precipitation | The linker is short; if ligands are very hydrophobic, add small % DMSO or use PEGylated variant. |
Common Pitfalls
-
Ester Hydrolysis: Using strong base (NaOH/LiOH) instead of acid for deprotection will hydrolyze both the t-butyl ester and the newly formed amide bond (especially if the amide is electron-deficient).[1] Always use acidic deprotection for t-butyl esters. [1]
-
Incomplete TFA Removal: Residual TFA forms a salt with the amine of Ligand B, preventing it from reacting. Remedy: Wash the deprotected intermediate with ether (if solid) or extensive co-evaporation.
References
-
National Institutes of Health (NIH). (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Protection and Deprotection. Retrieved from [Link]
Sources
Application Note & Protocols: Conditions for Esterification of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid
Abstract
This document provides a detailed guide for the successful esterification of the free carboxylic acid moiety of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid. This substrate is a valuable bifunctional linker in chemical synthesis and drug development, but its esterification presents a specific challenge: the presence of an acid-labile tert-butyl ester group. This guide elucidates the mechanistic principles behind method selection, focusing on why traditional acid-catalyzed methods are ill-suited and why mild coupling-agent-based protocols are superior. We provide detailed, field-proven protocols for carbodiimide-mediated esterification, a comparative analysis of reaction conditions, and troubleshooting advice to enable researchers, scientists, and drug development professionals to achieve high yields and purity in their synthetic workflows.
Introduction: The Synthetic Challenge
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid (MW: 190.20 g/mol ) is a bifunctional molecule featuring both a carboxylic acid and a tert-butyl ester.[1] The primary synthetic goal is the selective esterification of the terminal carboxylic acid without compromising the integrity of the existing tert-butyl ester.
The core challenge lies in the susceptibility of the tert-butyl ester to cleavage under acidic conditions. Strong protic or Lewis acids, often used in classical esterification methods, can protonate the ester's carbonyl oxygen, leading to the formation of a stable tert-butyl carbocation and subsequent elimination to isobutene.[2] This decomposition pathway necessitates the use of mild, non-acidic reaction conditions to ensure the selective transformation of the desired functional group.
Mechanistic Considerations for Method Selection
Unsuitability of Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reflux of a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[4][5]
However, these very conditions are detrimental to the 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid substrate. The presence of a strong acid and elevated temperatures creates an environment where the protective tert-butyl group is readily cleaved. Therefore, Fischer esterification is strongly discouraged for this application.[2][6]
The Method of Choice: Carbodiimide-Mediated Coupling
To circumvent the issue of acid lability, carbodiimide-mediated coupling reactions are the preferred method. These reactions operate under mild, typically neutral conditions at or around room temperature, making them ideal for sensitive substrates.[7][8][9] The most prominent of these is the Steglich esterification.[2][10]
The general mechanism involves three key stages:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[2][8] This effectively converts the hydroxyl group of the carboxylic acid into an excellent leaving group.[7]
-
Catalysis by DMAP: In the Steglich modification, a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is added in catalytic amounts. DMAP is a more potent nucleophile than the alcohol and rapidly attacks the O-acylisourea intermediate.[2] This forms a new, even more reactive acylpyridinium salt ("active ester").
-
Nucleophilic Attack by Alcohol: The desired alcohol then attacks the acylpyridinium intermediate, forming the ester product and regenerating the DMAP catalyst.
The use of DMAP is critical, as it accelerates the desired esterification and suppresses a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[2][10]
Caption: Mechanism of Steglich Esterification.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.
Protocol 1: Steglich Esterification using DCC and DMAP
This protocol is a classic and robust method for esterifying the title compound. The primary drawback is the formation of N,N'-dicyclohexylurea (DCU), which has limited solubility in many organic solvents and is typically removed by filtration.
Materials:
-
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid (1.0 eq)
-
Alcohol of choice (1.1 - 1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid (1.0 eq) and the desired alcohol (1.1 eq).
-
Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, a white precipitate of DCU will have formed. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: EDC/DMAP Variation for Simplified Workup
This protocol utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which offers a significant advantage in purification. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup, often eliminating the need for filtration.[7]
Materials:
-
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid (1.0 eq)
-
Alcohol of choice (1.1 - 1.5 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (approx. 0.1 M).
-
Add EDC·HCl (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the solution to a separatory funnel. Wash sequentially with 0.5 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The water-soluble urea byproduct will be removed during these washes.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by flash column chromatography.
Method Comparison and Optimization
| Parameter | Protocol 1: DCC/DMAP | Protocol 2: EDC/DMAP | Fischer Esterification |
| Conditions | Mild (0 °C to RT) | Mild (Room Temperature) | Harsh (Reflux, Heat)[11] |
| Catalyst/Reagents | DCC, DMAP | EDC·HCl, DMAP | H₂SO₄, TsOH, etc.[3] |
| Solvent | Anhydrous Aprotic (e.g., DCM) | Anhydrous Aprotic (e.g., DCM) | Excess Alcohol or Toluene[3] |
| Pros | High yielding, reliable, inexpensive reagent. | Water-soluble urea byproduct simplifies workup significantly.[7] | Very inexpensive, simple reagents, good for robust substrates.[12] |
| Cons | DCU byproduct requires filtration, can be difficult to remove completely.[8] | EDC is more expensive and moisture-sensitive than DCC. | Not suitable for this substrate. Causes cleavage of the tert-butyl ester.[2] |
| Typical Yield | 70-95% | 70-95% | N/A |
Optimization Notes:
-
Solvent: While DCM is standard, other polar aprotic solvents like DMF or THF can be used, though they may complicate the workup.
-
Stoichiometry: A slight excess of the alcohol and carbodiimide is generally used to drive the reaction to completion.
-
Temperature: Running the reaction at 0 °C initially, especially during the addition of DCC, can help minimize side reactions. For EDC, room temperature is generally sufficient.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive reagents (carbodiimides are moisture-sensitive). Insufficient DMAP. Sterically hindered alcohol. | Use fresh, high-purity DCC or EDC from a sealed container. Ensure the catalytic amount of DMAP is added. For hindered alcohols, increase reaction time and/or temperature slightly (to ~40 °C). |
| Formation of N-Acylurea Byproduct | The O-acylisourea intermediate rearranged before reacting. This can happen if DMAP is omitted or if the alcohol is not very nucleophilic. | Double-check that DMAP was included in the reaction.[2] |
| Difficulty Removing DCU Byproduct | DCU is slightly soluble in DCM and other solvents. | Ensure the reaction mixture is thoroughly chilled before filtration. Wash the filter cake with a minimal amount of cold solvent. If traces remain, a second filtration or purification by chromatography may be required. |
| Cleavage of tert-Butyl Ester | Accidental exposure to acidic conditions during workup. | Use dilute acid (e.g., 0.5 M HCl) for the aqueous wash and perform the extraction quickly. Avoid prolonged contact with the acidic aqueous phase. |
References
- Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]
-
PMC. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Esterification - download. (n.d.).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic Acid Couplings
Reagent ID: 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid
Common Alias:
The Chemistry of the Reagent
Why Yields Fail: The "Ether Trap" & Steric Reality
To improve yield, you must first understand the specific behavior of this ether-containing linker. Unlike simple alkyl chains, the
-
The Inductive/Chelation Effect: The ether oxygen is electron-withdrawing, making the free carboxylic acid slightly more acidic (
~3.7) than a standard alkyl acid ( ~4.8). However, this oxygen can also act as a Lewis base, chelating metal cations (if using Lewis acid catalysts) or stabilizing specific conformations that sterically hinder the approach of bulky amines. -
Amphiphilic Solubility: The molecule contains a lipophilic
-butyl group and a hydrophilic ether/acid core. This "soap-like" behavior often leads to product loss during aqueous workup , a primary cause of artificially "low yields" reported by users. -
Acid Sensitivity: The
-butyl ester is acid-labile. While stable to standard silica chromatography, it will hydrolyze if exposed to strong acidic workups (pH < 2) or Lewis acids (e.g., , high temp ), destroying your orthogonal protection scheme.
Optimized Coupling Protocol (The "Golden Path")
For this specific linker, we recommend Propylphosphonic Anhydride (T3P) over standard EDC/NHS or HATU methods.[1]
Why? T3P drives the reaction to completion with very low epimerization (relevant if your payload is chiral) and, crucially, its by-products are water-soluble.[1] This allows for a non-acidic, extraction-based purification that retains the amphiphilic product.
Standard Operating Procedure (SOP-T3P)
Reagents:
-
Linker Acid (1.0 equiv)
-
Amine Payload (0.8 - 1.2 equiv)
-
Base: DIPEA (3.0 - 4.0 equiv) or N-Methylmorpholine (NMM)
-
Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous EtOAc (preferred) or DMF (if solubility is limited)
Step-by-Step Workflow:
-
Dissolution: Dissolve the Linker Acid and the Amine Payload in the minimum amount of solvent (0.1 – 0.2 M concentration).
-
Base Addition: Add DIPEA at
.[2] Stir for 5 minutes. Note: Ensure the solution is basic (pH > 8 on wet paper). -
Activation: Add T3P solution dropwise at
.-
Critical Insight: Unlike HATU, T3P is often added last or to the mixture of acid+amine because it captures the carboxylate effectively without pre-activation periods that risk side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via LC-MS.
-
Time: Typically 1–4 hours.
-
-
Quench & Workup (The Yield Saver):
-
Do NOT wash with 1M HCl (Risk of
-Bu cleavage). -
Dilute with EtOAc.[2]
-
Wash 2x with 10% Citric Acid (pH ~4, safe for
-Bu). -
Wash 2x with Water.
-
Wash 1x with Brine.
-
Back-Extraction: Re-extract all aqueous layers once with fresh EtOAc. (Recovers ~10-15% of product often lost to the water phase).
-
Troubleshooting Guide (FAQ)
Issue 1: Low Conversion / Starting Material Remains
Q: I see the activated ester on LC-MS, but it won't couple to my amine. A: This is likely a steric issue. The PEG-like flexibility can wrap around the active site.
-
Solution A (Switch Reagent): Switch to HATU or COMU . These are more reactive than T3P but require column chromatography to remove the urea by-products.
-
Solution B (The "Fluoride" Trick): Convert the acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more reactive toward hindered amines than OBt/OAt esters.
Issue 2: Product Loss During Workup
Q: The reaction looked complete on TLC, but I isolated <40% yield. A: You likely washed your product down the drain. The ether linkage makes this molecule water-soluble, especially if the amine payload is polar.
-
Fix: Saturate your aqueous phase with NaCl (Brine) before separation. Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc to pull the polar product out of the water.
Issue 3: "Ghost" Peak at M+18
Q: I see a mass corresponding to Product + 18 Da.
A: This is likely the hydrolyzed
-
Validation: Check the NMR. If the
-butyl singlet (~1.4 ppm) is gone, you cleaved the ester. -
Prevention: Ensure workup pH never drops below 3.0. Avoid carbodiimides (EDC/DCC) for slow reactions; they rearrange to stable
-acyl ureas which are dead-ends.
Visual Decision Guides
Diagram 1: Coupling Reagent Selection Logic
Caption: Decision tree for selecting the optimal coupling agent based on amine steric hindrance and solubility requirements.
Diagram 2: Troubleshooting Low Yield Workflow
Caption: Step-by-step diagnostic flow to identify the root cause of low yields (Hydrolysis vs. Sterics).
Comparative Data: Coupling Agents
| Coupling Agent | Reactivity | By-Product Removal | Risk of Side Rxn ( | Recommended For |
| T3P | High | Excellent (Water Soluble) | Very Low | Standard payloads; Scale-up |
| HATU | Very High | Difficult (Requires Column) | Low | Hindered amines; Small scale |
| EDC / NHS | Moderate | Good (Water Soluble) | High (Slow reactions) | Simple primary amines only |
| TFFH | Extreme | Moderate | Low | Extremely hindered / "Impossible" couplings |
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
BroadPharm. "Protocol for PEG Acid Reagents." BroadPharm Technical Support.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Sources
Technical Support Center: Troubleshooting PEG2 Acid-tert-Butyl Ester
Topic: Solubility & Handling of PEG2 Acid-tert-Butyl Ester
Catalog Ref: Generic Heterobifunctional PEG Reagent (
Core Directive & Molecule Profile
The "Schizophrenic" Nature of Short PEG Linkers Researchers often assume that because a molecule contains "PEG," it will instantly dissolve in water. This is a dangerous oversimplification for PEG2 Acid-tert-Butyl Ester .
This molecule is amphiphilic with a high "hydrophobic burden." The short PEG2 chain (only ~2 ethylene oxide units) is often insufficient to fully shield the hydrophobic tert-butyl ester group from the aqueous environment. Simultaneously, the terminal carboxylic acid requires specific pH conditions to ionize and aid solubility.
Physiochemical Solubility Matrix
| Solvent System | Solubility Rating | Technical Notes |
| DCM / Chloroform | Excellent | Preferred for synthesis. Completely miscible. |
| DMF / DMSO | Excellent | Recommended for Stock Solutions. High solubility, low volatility, water-miscible. |
| Water (pH < 4) | Poor | High Risk. The carboxylic acid is protonated (neutral), and the t-butyl group dominates. Likely to precipitate or "oil out." |
| Water (pH 7-8) | Moderate | Soluble as the carboxylate salt, but requires slow addition from organic stock to prevent aggregation. |
| Methanol / Ethanol | Good | Good solubility, but avoid for long-term storage due to potential transesterification risks. |
Troubleshooting Guides (Q&A Format)
Issue 1: The "Oiling Out" Phenomenon
User Question: "I tried to dissolve the neat oil directly in PBS, but it formed a sticky glob at the bottom of the tube. Vortexing didn't help. What happened?"
Scientist Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." The hydrophobic interaction of the tert-butyl groups is stronger than the hydration energy of the short PEG chain, causing the molecules to self-aggregate before they can disperse.
The Fix:
-
Stop vortexing. Violent agitation often worsens the aggregation.
-
The "Co-Solvent Bridge" Method:
-
Dissolve the neat reagent in anhydrous DMSO or DMF first to create a 100 mg/mL stock.
-
Add this organic stock dropwise to your stirring aqueous buffer.
-
Rule of Thumb: Keep the final organic co-solvent concentration between 5-10% (v/v) to maintain solubility.
-
Issue 2: Precipitation Upon Acidification
User Question: "I dissolved the compound in water, but when I lowered the pH to 3.0 for my conjugation reaction, it turned cloudy."
Scientist Diagnosis: This is a pKa-driven precipitation . The terminal carboxylic acid has a pKa of approximately 4.5. At pH 3.0, the acid is protonated (
The Fix:
-
Maintain pH > 5.0: Perform conjugations at pH 5.5–7.0 if possible.
-
Use EDC/NHS immediately: If you must work at lower pH for activation, add your EDC/NHS immediately to convert the acid to a more soluble intermediate, or use a high % of organic co-solvent (e.g., 50% Acetonitrile/Water).
Issue 3: Loss of Protecting Group (Deprotection)
User Question: "My LC-MS shows a mass corresponding to the dicarboxylic acid (loss of -56 Da). Did I receive a bad batch?"
Scientist Diagnosis: This is likely hydrolytic cleavage caused by improper handling. The tert-butyl ester is acid-labile.[1][2]
The Fix:
-
Check your buffer: Did you use a highly acidic buffer (TFA, HCl) for dissolution?
-
Check your stock solvent: Was your DMSO "wet"? DMSO is hygroscopic. Absorbed water + trace acid over time = deprotection.
-
Protocol: Always use anhydrous solvents for stock preparation and store under inert gas (Argon/Nitrogen).
Visualizing the Workflow
Diagram 1: Solubility & Stability Decision Tree
This flowchart guides you through the safe dissolution process to avoid degradation and precipitation.
Caption: Workflow for optimal dissolution. Green paths indicate safe operating procedures; red paths indicate chemical instability risks.
Validated Experimental Protocol
Preparation of a 100 mM Stock Solution
Use this protocol to ensure reproducibility and prevent "oiling out."
Materials:
-
PEG2 acid-tert-butyl ester (MW ~233-290 Da, check specific batch).
-
Anhydrous DMSO (Sigma-Aldrich, stored over molecular sieves).
-
Argon or Nitrogen gas.[3]
Step-by-Step:
-
Equilibration: Allow the reagent vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which degrades the ester [1].
-
Solvation: Add Anhydrous DMSO to the vial to achieve a concentration of 100 mM .
-
Calculation: For 100 mg of reagent (MW ~250), add ~4 mL DMSO.
-
-
Mixing: Do not sonicate vigorously. Gently swirl or pipette up and down. The solution should be clear and colorless.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C under inert gas.
Aqueous Conjugation Setup
-
Prepare your reaction buffer (e.g., PBS or HEPES, pH 7.2).
-
While vortexing the buffer gently, slowly add the DMSO stock.
-
Limit: Do not exceed 10% DMSO final concentration if working with sensitive proteins.
-
Observation: If cloudiness appears, add more DMSO immediately or check if pH has drifted below 5.0.
Advanced Stability Mechanism
The stability of the tert-butyl ester is the limiting factor in your experimental design. Unlike methyl or ethyl esters, the tert-butyl group provides steric hindrance that resists basic hydrolysis, but it stabilizes the carbocation intermediate formed during acid hydrolysis [2].
Diagram 2: The Stability "Safe Zone"
Caption: The pH stability window.[2][4][5] Maintain pH 5–9 to preserve the tert-butyl ester integrity.
References
-
JenKem Technology. (2022).[3] PEG Storage and Handling Conditions.[4][3][6][7] Retrieved from
-
BenchChem. (2025).[2][4] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from
-
BroadPharm. (n.d.). NH-bis(PEG8-t-butyl ester) Product Guide. Retrieved from
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Stability and Protection.[1][2][4][8][9] Retrieved from
Sources
- 1. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Acid-PEG2-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 7. NH-bis(PEG8-t-butyl ester) | BroadPharm [broadpharm.com]
- 8. Mal-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Optimizing TFA Cleavage of Tert-Butyl Diglycolate
Welcome to the technical support center for the optimization of trifluoroacetic acid (TFA)-mediated cleavage of tert-butyl diglycolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common deprotection reaction. Here, we will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My TFA cleavage of tert-butyl diglycolate is incomplete. What are the likely causes and how can I fix it?
-
Insufficient Acid Strength or Concentration: The cleavage of a tert-butyl ester is an acid-catalyzed reaction.[1] If the concentration of TFA is too low, the reaction may not proceed to completion. For a standard reaction, a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) is often a good starting point.[1] However, for stubborn substrates or to drive the reaction to completion, increasing the TFA concentration to 95-100% is a common and effective strategy.[1]
-
Inadequate Reaction Time or Temperature: These deprotection reactions are typically conducted at room temperature (20-25°C). Lower temperatures will significantly slow down the reaction rate.[1] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Most reactions should be complete within a few hours, but extending the reaction time is a valid strategy if starting material is still present.[1]
-
Excess Water: While a small amount of water can act as a scavenger for the tert-butyl cation, an excessive amount will dilute the TFA and reduce its efficacy.[1][2] Using anhydrous solvents for the cleavage cocktail is recommended to minimize excess water.[1]
Q2: I'm observing unexpected byproducts in my reaction mixture. What are they and how can I prevent their formation?
The primary source of byproducts in a TFA cleavage reaction is the highly reactive tert-butyl carbocation generated upon cleavage of the ester.[2] This electrophilic species can react with any nucleophiles present in the reaction mixture.[2]
-
Alkylation of Nucleophilic Moieties: If your molecule contains nucleophilic functional groups such as tryptophan, methionine, or cysteine residues, the tert-butyl cation can alkylate them, leading to unwanted side products.[2][3]
-
Formation of Tert-butyl Trifluoroacetate: The tert-butyl cation can also react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[4] This ester can also act as an alkylating agent.[4]
To prevent these side reactions, the addition of "scavengers" to the reaction mixture is essential.[3][5][6] Scavengers are nucleophilic compounds that trap the reactive carbocations.[3]
Q3: What are the most effective scavengers for TFA cleavage and in what concentrations should I use them?
The choice and concentration of scavengers are critical for a clean reaction.[5]
-
Triisopropylsilane (TIS): TIS is a very common and effective scavenger for carbocations.[7] It works by transferring a hydride to the carbocation, reducing it to an alkane.
-
Water: As mentioned, a small amount of water can act as a scavenger.[2]
-
Thiols (e.g., 1,2-Ethanedithiol - EDT): Thiols are excellent scavengers, particularly for preventing the alkylation of sulfur-containing residues like cysteine and methionine.[8] EDT is a very efficient scavenger for tert-butyl cations.
-
Thioanisole: This scavenger is often used to prevent side reactions involving tryptophan and to suppress the formation of methionine sulfoxide.[9]
A standard and broadly effective cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS .[10] For molecules with sensitive residues like cysteine, adding EDT to the mixture is recommended.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the TFA cleavage of tert-butyl diglycolate.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient TFA concentration | Increase TFA concentration to 95% or higher.[1] |
| Reaction time too short | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[1] | |
| Reaction temperature too low | Ensure the reaction is performed at room temperature (20-25°C).[1] | |
| Excess water in the reaction | Use anhydrous solvents to prepare the cleavage cocktail.[1] | |
| Formation of Byproducts | Alkylation by tert-butyl cation | Add scavengers such as TIS (2.5-5%) and/or water (2.5-5%) to the cleavage cocktail.[2][11] |
| Side reactions with sensitive residues (e.g., Trp, Met, Cys) | For peptides containing these residues, use a more complex scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[3][11] | |
| Difficult Product Isolation | Product is a viscous oil | The diglycolate structure can lead to oily products. Trituration with a non-solvent like cold diethyl ether can help induce solidification.[2] |
| Product is water-soluble | If the resulting carboxylic acid is highly polar, it may be lost during aqueous workup. Saturate the aqueous phase with NaCl and perform multiple extractions with an organic solvent.[12] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Tert-Butyl Diglycolate
This protocol is suitable for the straightforward deprotection of tert-butyl diglycolate.
Materials:
-
Tert-butyl diglycolate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the tert-butyl diglycolate in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Cleavage Cocktail Preparation: In a separate, clean, and dry container, freshly prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).
-
Reaction Initiation: Add the cleavage cocktail to the solution of tert-butyl diglycolate. A typical ratio is 10 mL of cleavage cocktail per gram of starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.
-
Add a 10-fold volume of cold diethyl ether to the residue to precipitate the diglycolic acid.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether two more times to remove residual TFA and scavengers.[13]
-
Dry the final product under vacuum.
-
Protocol 2: Purification of the Resulting Carboxylic Acid
For higher purity, an acid-base extraction can be performed.
-
Dissolve the crude product in an aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Wash the aqueous solution with an organic solvent like diethyl ether to remove any neutral organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH at least three units below the pKa of the carboxylic acid.[14]
-
Extract the carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[14]
-
Filter and concentrate the organic layer under reduced pressure to yield the purified carboxylic acid.
Visualizing the Chemistry
Understanding the reaction mechanism and the role of scavengers is key to effective troubleshooting.
Caption: TFA cleavage mechanism and the role of scavengers.
This diagram illustrates the acid-catalyzed cleavage of the tert-butyl ester to form the desired carboxylic acid and a reactive tert-butyl cation. Scavengers are crucial for trapping this cation to prevent unwanted side reactions with nucleophilic residues.
References
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. Available at: [Link]
-
Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]
-
1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J. Available at: [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? | ResearchGate. Available at: [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. Available at: [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. Available at: [Link]
-
Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed. Available at: [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - MDPI. Available at: [Link]
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. Available at: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Available at: [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
Prevention of TFA ester formation during Boc + Acetonide deprotection - Reddit. Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - DOI. Available at: [Link]
-
Technical Support Information Bulletin 1125 - Removal of St-Butyl Groups - Aapptec Peptides. Available at: [Link]
- Process for the purification of carboxylic acids - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic Acid Purification
Ticket ID: PUR-TB-DIGLY-001
Subject: Troubleshooting Purification & Isolation of Mono-tert-butyl Diglycolate
Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary
You are likely encountering difficulties isolating 2-[2-(tert-butoxy)-2-oxoethoxy]acetic acid (CAS: 120289-22-7) due to its amphiphilic nature.[1][2] As a mono-protected dicarboxylic acid (a "half-ester"), this molecule sits in a precarious solubility window.[1][2] It is too polar for standard silica chromatography without modifiers, yet sufficiently lipophilic to co-extract with impurities during standard aqueous workups.[1][2]
This guide moves beyond generic protocols to address the specific physicochemical behavior of the tert-butyl (t-Bu) ester and the free carboxylic acid motif.[3]
Module 1: The "Golden Standard" Workflow (Acid-Base Extraction)
Status: Recommended Primary Method Success Rate: >90% for removal of neutral byproducts.[1][2]
The Challenge
The synthesis (often via alkylation of a diol or partial hydrolysis of a diester) invariably produces two critical byproducts:
-
The Non-Polar Impurity: Di-tert-butyl diglycolate (Over-reaction).[1][2]
-
The Polar Impurity: Diglycolic acid (Under-reaction or hydrolysis).[1][2]
The Protocol
Do not rely on simple washing.[2] You must exploit the pKa difference between the free acid (pKa ~3.[2]7) and the neutral diester.[2]
Step-by-Step Extraction Logic
-
Initial Solubilization: Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2]
-
Scientist's Note: Use DCM if your product is an oil; it allows for easier separation of the bottom organic layer.[2]
-
-
The "Base Wash" (Target -> Aqueous):
-
Extract the organic layer with saturated NaHCO₃ (pH ~8-9) .[1][2]
-
Mechanism: The target carboxylic acid deprotonates (
) and moves to the aqueous phase.[1] The neutral Di-tert-butyl ester remains in the organic layer.[1] -
Action:Keep the Aqueous Layer. Discard the Organic Layer (contains impurity #1).[2]
-
-
The "Acidification" (Target Recovery):
-
Final Extraction (Target -> Organic):
Visual Workflow (DOT Diagram)
Caption: Selective Acid-Base Extraction workflow isolating the mono-ester based on pKa and lipophilicity.
Module 2: Chromatographic Troubleshooting
Status: For High-Purity Requirements (>98%)
If extraction fails to remove all Diglycolic acid or if "streaking" occurs, use these parameters.
Common Failure Modes
| Symptom | Cause | Solution |
| Broad/Streaking Peaks | Free carboxylic acid interacting with silica silanols.[1][2] | Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.[1][2] This suppresses ionization.[1][2] |
| Co-elution with Di-ester | Mobile phase too non-polar.[1][2] | The Di-ester is much faster (Rf ~0.8 in 50% EtOAc).[1][2] The Target is slower (Rf ~0.3).[2] Use a shallower gradient (e.g., 0-40% EtOAc/Hexane).[1][2] |
| Product Loss on Column | Irreversible adsorption.[1][2] | Use Reverse Phase (C18) . The t-butyl group provides excellent retention on C18 compared to the free di-acid.[1] |
Recommended Flash Conditions (Normal Phase)
-
Gradient: Hold 0% B for 2 CV (Column Volumes), then 0-50% B over 15 CV.
-
Detection: ELSD (preferred) or UV at 210 nm (weak absorption—ester carbonyl only).[1][2]
Module 3: Impurity Profiling (Know Your Enemy)[1][2][3]
Understanding the byproducts is crucial for selecting the right purification method.[2]
Byproduct Analysis Table
| Component | Structure Fragment | Polarity (LogP) | Acidic? | Removal Strategy |
| Target | tBuOOC-CH2-O-CH2-COOH | Moderate (~0.[1][2]4) | Yes (Mono) | Acid/Base Extraction |
| Di-ester | tBuOOC-CH2-O-CH2-COOtBu | Non-Polar (~2.[1][2]5) | No | Wash out with NaHCO₃ |
| Di-acid | HOOC-CH2-O-CH2-COOH | Very Polar (<-0.[1][2]7) | Yes (Di) | Retained in water during DCM extraction |
| Bromoacetic Acid | Br-CH2-COOH | Polar | Yes | Volatile/Water Soluble.[1][2] Often removed in vacuo or aqueous wash.[1][2] |
Decision Logic for Purification
Caption: Diagnostic logic for selecting the purification method based on dominant impurities observed via TLC.
Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: Risky. While low molecular weight esters can be distilled, the tert-butyl ester is thermally sensitive.[1][2] Prolonged heating >80°C can induce isobutylene elimination (thermal deprotection), destroying your product.[1][2] If you must distill, use high vacuum (<0.5 mmHg) to keep the bath temperature below 60°C.[2]
Q: I used TFA to acidify my extraction and my yield is 0%. What happened? A: You cleaved the ester. TFA is the standard reagent for removing t-butyl groups.[1][2] By acidifying to pH <1 with a strong acid, you converted the target into Diglycolic acid, which stayed in the water layer. Always use Citric Acid or NaHSO₄.[1][2]
Q: My product is an oil that won't solidify. Is it impure?
A: Not necessarily.[1][2] These PEG-like linkers are often viscous oils due to the flexible ether linkage which disrupts crystal packing.[1][2] Check purity via NMR (
References
-
BenchChem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.[1] (2025).[1][2][4][5] Retrieved from
-
Organic Chemistry Portal. tert-Butyl Esters: Stability and Deprotection. Retrieved from [1][2]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1][2] (Wiley-Interscience).[1][2] (Standard reference for acid-lability of t-butyl esters).
-
Google Patents. Method for purifying di-tert-butyl dicarbonate (Context on t-butyl stability). Patent JPH05310645A.[1][2] Retrieved from
-
ResearchGate. Separation of Monoester and Diester in the Esterification Product of Polyethylene Glycol. Retrieved from
Sources
Minimizing side reactions during activation of diglycolic acid derivatives
Introduction: The "Stealth" Linker Challenge
Diglycolic acid (DGA) is a critical short-chain linker in Antibody-Drug Conjugates (ADCs), PROTACs, and biodegradable polymers. Its central ether oxygen provides superior hydrophilicity compared to glutaric acid, reducing aggregation in hydrophobic payloads.
However, this same ether oxygen creates a specific chemical liability: rapid intramolecular cyclization . Unlike simple aliphatic dicarboxylic acids, DGA is pre-organized to form diglycolic anhydride . This guide addresses the unique reactivity profile of DGA and provides troubleshooting workflows to prevent polymerization, cyclization, and low yields.
Module 1: The Cyclization Trap (The "Missing Yield" Phenomenon)
Issue Description
User Query: "I am trying to activate diglycolic acid with EDC/NHS to form a mono-amide with my amine payload. I observe low conversion and a new non-polar spot by TLC/LCMS that isn't my product."
Technical Diagnosis
You are fighting the Thorpe-Ingold Effect (or Gem-Dialkyl like effect) provided by the ether oxygen.
-
Mechanism: Upon activation of one carboxyl group (e.g., O-acylisourea formation), the central oxygen atom donates electron density or simply reduces the conformational freedom, forcing the unreacted carboxylate to attack the activated ester.
-
Result: The formation of Diglycolic Anhydride is kinetically favored over the intermolecular attack by your amine, especially if the amine is sterically hindered or slow.
-
Fate: The anhydride may hydrolyze back to DGA (waste of reagent) or react non-selectively.
Troubleshooting & Solution
| Scenario | Recommended Protocol | Why? |
| Goal: Mono-Amide | Do NOT use EDC. Start with Diglycolic Anhydride . | Ring-opening the anhydride with your amine guarantees 1:1 stoichiometry. |
| Goal: Di-Amide | Use HATU/DIEA (excess). | Fast kinetics of HATU outcompete cyclization if the amine is in excess. |
| Goal: Mono-Ester | Use DCC/DMAP (catalytic). | DMAP accelerates the alcohol attack on the anhydride formed in situ. |
Visualization: The Cyclization Pathway
Caption: The "Cyclization Trap": Activation of DGA often leads to the anhydride intermediate. Successful mono-functionalization requires leveraging this anhydride rather than fighting it.
Module 2: Oligomerization & Solubility Issues
Issue Description
User Query: "My reaction mixture turned into a gummy, insoluble solid. I used a 1:1 ratio of DGA to my diamine linker."
Technical Diagnosis
DGA is a bifunctional monomer . If reacted with a bifunctional amine/alcohol at 1:1 stoichiometry, you are performing a step-growth polymerization, creating poly(amide-ethers).
Troubleshooting Guide
Q: How do I prevent cross-linking? A: You must break the symmetry of the reaction.
-
The "High Dilution" Strategy:
-
Perform the reaction at <0.05 M concentration.
-
Add the bifunctional amine dropwise to a large excess (5–10 equiv) of activated DGA.
-
-
The "Desymmetrization" Strategy (Recommended):
-
Use Diglycolic Anhydride (as discussed in Module 1).[1][2][3][4]
-
Protocol: Dissolve Diglycolic Anhydride (1.0 equiv) in DCM. Add Amine (0.9 equiv) and DIPEA (1.1 equiv) at 0°C.
-
Outcome: The ring opens to form the mono-amide-mono-acid. The free acid is now deactivated (electronic repulsion), preventing the second amine from reacting easily without further activation reagents.
-
Stoichiometry Control Table
| Target Product | DGA Derivative | Amine/Linker Ratio | Expected Impurity |
| Mono-Amide | Diglycolic Anhydride | 1 : 0.9 | Unreacted Anhydride (Hydrolyzes to DGA during workup) |
| Bis-Amide | DGA (Acid) + HATU | 1 : 2.5 | Mono-amide (if reaction incomplete) |
| Polymer | DGA (Acid) + EDC | 1 : 1 | Cyclic oligomers |
Module 3: N-Acylurea Contamination (The "Stubborn" Peak)
Issue Description
User Query: "I see a stable impurity (+43 Da or rearranged mass) that co-elutes with my product during HPLC purification."
Technical Diagnosis
This is the N-acylurea byproduct , a common rearrangement of the O-acylisourea intermediate when using carbodiimides (EDC/DCC) without sufficient nucleophiles or additives.
Solution: The Additive Shield
Never use EDC with DGA without an additive. The ether oxygen accelerates the rearrangement.
-
Standard Protocol: Always include NHS (N-hydroxysuccinimide) or Oxyma Pure .
-
Mechanism: The additive reacts with the O-acylisourea faster than the rearrangement occurs, forming a more stable (but still reactive) active ester.
Module 4: Validated Protocols
Protocol A: Synthesis of Mono-Amide Linker (The "Ring-Opening" Method)
Best for: PROTAC linkers, ADC spacer construction.
-
Preparation: Ensure Diglycolic Anhydride is high quality (white crystals, not wet/hydrolyzed). If necessary, recrystallize from acetic anhydride/toluene.
-
Reaction:
-
Dissolve Diglycolic Anhydride (1.2 mmol) in anhydrous DCM (5 mL).
-
Add dry Pyridine or DIPEA (1.5 mmol).
-
Cool to 0°C.
-
Add Amine-Payload (1.0 mmol) dropwise dissolved in DCM.
-
-
Workup:
-
Stir 2h at RT. Monitor consumption of Amine.
-
Quench: Add water (reacts with excess anhydride to form free DGA).
-
Extraction: Wash with 1M HCl (to remove pyridine) -> Product (Mono-acid) remains in organic layer (if payload is lipophilic) OR extract aqueous layer if product is polar.
-
-
Why this works: The reaction stops at the mono-acid stage because the resulting carboxylate is not activated.
Protocol B: Synthesis of DGA-bis-NHS Ester
Best for: Creating a shelf-stable, activated linker for protein conjugation.
-
Reagents: DGA (1 equiv), NHS (2.5 equiv), EDC.HCl (2.5 equiv).
-
Solvent: Dry DMF or DMAc (DGA is poorly soluble in DCM).
-
Procedure:
-
Dissolve DGA and NHS in DMF.
-
Add EDC.HCl in one portion.
-
Stir for 12–16h.
-
-
Purification: Do not perform aqueous workup (NHS esters hydrolyze). Precipitate the product by pouring the DMF solution into ice-cold Ethyl Acetate or Ether. Filter and dry under vacuum.[4]
Visualizing the Decision Logic
Caption: Decision tree for DGA activation. Route A (Anhydride) is the preferred pathway for high-fidelity mono-functionalization.
References
- Context: Validates DGA's role in PROTAC synthesis and the necessity of precise linker chemistry.
-
National Center for Biotechnology Information (NCBI). Cyclic anhydride ring opening reactions: theory and application. PubChem.[1] Available at: [Link]
-
Context: Provides the mechanistic basis for the ring-opening activation energy and hydrolysis rates of cyclic anhydrides.[5]
-
- Context: Confirms the utility of the anhydride form for polymer and mono-deriv
-
Polymer Chemistry (RSC). Synthesis of ABx and ABxC poly(ester–ether) polymers. Available at: [Link][4][6][7]
- Context: Discusses the polymerization risks and stoichiometry control required when handling DGA deriv
Sources
- 1. Diglycolic anhydride - Wikipedia [en.wikipedia.org]
- 2. Diglycolic anhydride | 4480-83-5 | Benchchem [benchchem.com]
- 3. CAS 4480-83-5: Diglycolic anhydride | CymitQuimica [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN113956176A - Synthesis method of N, N, N ', N' -tetraoctyl diglycol amide - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Removing Unreacted 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic Acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying their reaction mixtures from the unreacted starting material, 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions for efficient and effective purification.
Section 1: Understanding the Impurity: Key Chemical Properties
A successful purification strategy begins with a thorough understanding of the molecule you are trying to remove.
Question: What are the key chemical properties of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid that I should consider for purification?
Answer: 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is a bifunctional molecule, and its properties are dictated by the interplay between its two key functional groups: a carboxylic acid and a tert-butyl ester.
-
Acidity: The terminal carboxylic acid group is the most critical feature for purification. It is a weak acid, and we can estimate its pKa to be similar to other short-chain alkoxyacetic acids, likely in the range of 3.5 - 4.0. A structurally related compound, {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid, has a predicted acidic pKa of approximately 3.73[1]. This acidity allows for its conversion into a water-soluble salt upon reaction with a mild base.
-
Polarity: The presence of a free carboxylic acid, two ether linkages, and an ester group makes this a highly polar molecule. Its topological polar surface area (TPSA) is 72.83 Ų, and it has a calculated LogP of approximately 0.43[2]. This high polarity means it will have strong interactions with polar stationary phases like silica gel and limited solubility in nonpolar organic solvents.
-
Stability: The tert-butyl ester is sensitive to strong acidic conditions, which can cause cleavage back to the di-acid. However, it is relatively stable to mild and moderately strong basic conditions, especially at room temperature. This stability is crucial when selecting a base for extraction.
Summary of Key Properties
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₈H₁₄O₅ | - |
| Molecular Weight | 190.19 g/mol [3] | Useful for characterization (e.g., mass spectrometry). |
| Physical Form | Solid | Recrystallization may be a viable purification option. |
| Acidity (pKa) | Estimated ~3.7 | Can be deprotonated by weak bases (e.g., NaHCO₃) to form a water-soluble salt. |
| Polarity (TPSA) | 72.83 Ų[2] | Binds strongly to silica gel; requires polar eluents in normal-phase chromatography. |
| Solubility (LogP) | ~0.43[2] | Moderate solubility in both polar organic solvents and water. |
Section 2: Primary Removal Strategy: Chemically-Active Extraction
For most reaction schemes where the desired product is neutral, basic, or significantly less acidic than the starting material, a simple acid-base extraction is the most efficient and scalable method of removal.[4][5]
Question: What is the most effective and direct method for removing this acidic impurity?
Answer: The most effective method is a liquid-liquid extraction using a mild aqueous base, a technique often referred to as a "basic wash" or "chemically-active extraction".[6] This approach leverages the acidic nature of the impurity to selectively move it from the organic phase, which contains your product, into the aqueous phase.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-(2-(Tert-butoxy)-2-oxoethoxy)acetic acid | C8H14O5 | CID 14271895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
Validation & Comparative
Optimizing Linker Hydrophilicity: A Comparative Analysis of PEG2 vs. PEG3 in Drug Design
Executive Summary: The "One-Unit" Dilemma
In the design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive connector—it is a determinant of physicochemical viability.
The choice between PEG2 (diethylene glycol) and PEG3 (triethylene glycol) represents a critical "Goldilocks" decision. While the addition of a single ethylene oxide (EO) unit may seem trivial, it induces non-linear shifts in Topological Polar Surface Area (TPSA) , permeability , and ternary complex stability .
This guide provides a technical comparison of these two linkers, offering experimental workflows to validate their impact on your specific drug candidate.
Physicochemical Landscape: PEG2 vs. PEG3
Structural & Property Divergence
The fundamental difference lies in the ethylene glycol repeat unit (
Table 1: Quantitative Comparison of Linker Properties Note: Values represent the linker fragment contribution, excluding warheads/ligands.
| Property | PEG2 Linker | PEG3 Linker | Delta ( | Impact on Drug Design |
| Formula | + | Increased chain length. | ||
| Molecular Weight | ~88.1 Da | ~132.1 Da | + 44.0 Da | Slight increase; usually negligible for ADCs but relevant for PROTACs (Lipinski rules). |
| TPSA | ~18.5 Ų | ~27.7 Ų | + ~9.2 Ų | Critical: Higher TPSA correlates with reduced passive membrane permeability. |
| Hydrophilicity (cLogP) | Lower (More Lipophilic) | Higher (More Hydrophilic) | ~ -0.3 to -0.5 | PEG3 improves aqueous solubility but risks membrane impermeability. |
| Length (Extended) | ~7-8 Å | ~10-11 Å | + ~3 Å | Affects ternary complex formation (PROTACs) or steric shielding (ADCs). |
Visualization: The Hydration Shell Effect
The following diagram illustrates how the extra ether oxygen in PEG3 recruits additional water molecules, creating a larger "hydration shell" that resists passive diffusion through the lipophilic cell membrane.
Figure 1: Comparative hydration dynamics. PEG3 creates a larger hydration shell, increasing the energy penalty for desolvation required to cross cell membranes.
Impact on Drug Design: The Trade-Offs
Permeability vs. Solubility (The TPSA Threshold)
For intracellular targets (e.g., PROTACs), permeability is paramount .
-
PEG2 is often preferred when the warhead and E3 ligand are already polar. Keeping the linker TPSA low helps maintain the total molecule TPSA below the recommended 140 Ų limit for oral bioavailability (or <200 Ų for PROTACs).
-
PEG3 is utilized when the warhead is highly lipophilic (LogP > 5). The extra hydrophilicity prevents aggregation and improves formulation, but often at the cost of oral bioavailability.
Ternary Complex Formation (The "Hook" Effect)
In PROTACs, the linker length determines whether the molecule can bridge the E3 ligase and the Target Protein (POI) without steric clash.
-
PEG2 (Shorter/Rigid): May constrain the protein-protein interaction (PPI). If the binding pockets are deep, PEG2 may be too short, preventing ubiquitination.
-
PEG3 (Longer/Flexible): Provides ~3 Å extra reach. However, excessive flexibility results in a high entropic penalty upon binding.[1]
-
Recommendation: If PEG3 shows binding but no degradation, the linker might be too flexible (entropic penalty). If PEG2 shows no binding, it is likely too short (steric clash).
Experimental Validation Protocols
To objectively select between PEG2 and PEG3, rely on data, not intuition. Use the following self-validating protocols.
Protocol A: Chromatographic Hydrophobicity Index (CHI)
Why: Traditional shake-flask LogP is slow and prone to emulsion errors. CHI via HPLC is high-throughput and correlates directly with phospholipid retention.
Methodology:
-
Column: Immobilized Artificial Membrane (IAM) or C18 derivatized column.
-
Mobile Phase: Ammonium Acetate (pH 7.4) / Acetonitrile gradient.
-
Calibrants: Run a standard mix of compounds with known CHI values (e.g., Theophylline, Phenylbutazone).
-
Measurement: Inject PEG2-PROTAC and PEG3-PROTAC.
-
Calculation:
(Where is retention time). -
Validation: If PEG3
is significantly lower than PEG2, confirm solubility improvement. If is minimal, the solubility gain may not justify the added MW.
Protocol B: Kinetic Solubility Assay
Why: Determines if the extra EO unit in PEG3 actually solves your solubility problem.
-
Preparation: Dissolve 10 mM stock of PEG2/PEG3 variants in DMSO.
-
Spike: Add into PBS (pH 7.4) to final concentration of 200 µM.
-
Incubation: Shake for 24 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via UV-Vis or LC-MS.
-
Decision: If Solubility(PEG3) > 2
Solubility(PEG2), the switch is justified.
Experimental Workflow Visualization
Figure 2: Decision workflow for linker selection. Parallel assessment of solubility and permeability is required to identify the rate-limiting step.
References
-
Troup, R. I., et al. (2020). Physicochemical properties of PROTACs: The impact of linker length and composition.[1][2][3] Journal of Medicinal Chemistry. Link
-
Bembenek, S. D., et al. (2021). The role of linker hydrophobicity in the design of proteolysis targeting chimeras. Drug Discovery Today. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link
-
BenchChem. (2025).[1][3] Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide.Link
Sources
Comparative Guide: tert-Butyl vs. Benzyl Protection for Diglycolic Acid Linkers
Executive Summary
In the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, Diglycolic Acid (DGA) serves as a critical hydrophilic spacer. The choice between tert-butyl (
-
Select tert-Butyl (
-Bu) when your payload contains reduction-sensitive moieties (disulfides, azides, alkenes) or when operating within standard Fmoc-SPPS protocols. -
Select Benzyl (Bn) when your payload contains acid-sensitive motifs (hydrazones, acetals, silyl ethers) or when you require mild, neutral deprotection conditions via hydrogenolysis.
Mechanistic Foundation & Chemical Logic
The Substrate: Diglycolic Acid
Diglycolic acid (2,2'-oxydiacetic acid) is a symmetrical dicarboxylic acid containing a central ether oxygen.
-
Structural Feature: The ether oxygen (
) provides flexibility and water solubility, crucial for linker pharmacokinetics. -
Reactivity Note: Unlike simple alkyl chains, the ether oxygen can act as a weak Lewis base. While this rarely interferes with standard deprotection, it stabilizes the folding of the linker, making the monoprotection step via anhydride opening highly efficient due to the favorable formation of the 6-membered anhydride intermediate.
Protection Mechanisms
-
tert-Butyl Esters (
-Bu):-
Formation: Steric bulk prevents nucleophilic attack at the carbonyl under neutral conditions.
-
Cleavage (Acidolysis): Relies on the stability of the tert-butyl carbocation. Strong acid (TFA) protonates the ester oxygen, leading to alkyl-oxygen cleavage. The resulting
-Bu cation is eliminated as isobutylene (gas) or trapped by scavengers. -
Key Advantage: The byproduct (isobutylene) is volatile, driving the reaction to completion (Le Chatelier’s principle).
-
-
Benzyl Esters (Bn):
-
Formation: Standard nucleophilic substitution.
-
Cleavage (Hydrogenolysis): Catalytic hydrogenation (
) cleaves the benzylic C-O bond. -
Key Advantage: Occurs under neutral pH, preserving acid-labile pharmacophores.
-
Comparative Analysis: Performance & Orthogonality
Stability Profile
The following table outlines the compatibility of each protecting group with common synthetic conditions.
| Condition | tert-Butyl ( | Benzyl (Bn) | Scientific Implication |
| TFA (neat or 50%) | Labile (Rapid Cleavage) | Stable | |
| HCl (4M in Dioxane) | Labile | Stable | Bn allows for HCl salt formation of amines without linker loss. |
| Piperidine (20%) | Stable | Stable | Both are compatible with Fmoc removal in SPPS. |
| Stable | Labile (Rapid Cleavage) | Bn is incompatible with alkene reduction or Cbz removal. | |
| LiOH / NaOH (aq) | Stable (Sterically hindered) | Labile (Saponification) | Bn is easier to remove via base if hydrogenation is impossible. |
| Disulfides (Linker) | Stable | Compatible | Bn removal ( |
Decision Matrix: Selecting the Right Group
Experimental Protocols
Synthesis of Mono-Protected Diglycolic Acid
The most atom-economical route for both derivatives is the desymmetrization of Diglycolic Anhydride . This avoids the statistical mixture usually obtained when esterifying the di-acid.
Protocol A: Mono-tert-butyl diglycolate
-
Reagents: Diglycolic anhydride (1.0 eq),
-BuOH (10 eq), DMAP (0.1 eq), DCM (Solvent). -
Procedure:
-
Dissolve diglycolic anhydride in anhydrous DCM.
-
Add
-BuOH and catalytic DMAP. Zinc perchlorate ( ) can be used as a Lewis acid catalyst for faster conversion. -
Reflux for 4–6 hours. The reaction is self-terminating at the mono-ester stage because the ring opening generates a free carboxylic acid, which is not reactive enough to form the diester with bulky
-BuOH under these conditions. -
Workup: Wash with 10% citric acid (removes DMAP). Concentrate organic layer.[1]
-
Yield: Typically 85–95%.
-
Protocol B: Mono-benzyl diglycolate
-
Reagents: Diglycolic anhydride (1.0 eq), Benzyl alcohol (1.05 eq), TEA (1.1 eq), Toluene.
-
Procedure:
-
Dissolve diglycolic anhydride in Toluene.
-
Add Benzyl alcohol and Triethylamine (TEA).
-
Heat to 80°C for 4 hours.
-
Workup: The product is acidic.[2][3][4][5] Extract with saturated
.[1] Wash the aqueous layer with ether (removes excess BnOH). Acidify aqueous layer to pH 2 with HCl. Extract product into EtOAc. -
Yield: Typically 80–90%.
-
Deprotection Workflows
Protocol C: Removal of t-Bu Group (Acidolysis)
-
Context: Final cleavage of a linker-payload conjugate.
-
Reagents: TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane), Water. Ratio: 95:2.5:2.5.
-
Procedure:
-
Dissolve the protected conjugate in the TFA cocktail.
-
Stir at Room Temperature for 30–60 minutes.
-
Critical Step: If the payload contains Methionine or Tryptophan, the
-Bu cation can alkylate these residues. TIPS acts as a "scavenger" to trap the cation. -
Precipitate product in cold diethyl ether.
-
Protocol D: Removal of Benzyl Group (Hydrogenolysis)[4][6]
-
Context: Cleavage in the presence of acid-sensitive groups.[6]
-
Reagents:
(1 atm, balloon), 10% Pd/C (10 wt% loading), Methanol or THF. -
Procedure:
-
Dissolve conjugate in degassed MeOH/THF.
-
Add Pd/C catalyst (carefully, under Nitrogen flow to prevent ignition).
-
Purge with
gas. Stir vigorously for 1–4 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Note: If the molecule contains Sulfur (e.g., a thiol-maleimide linker), the Pd catalyst will be poisoned, and the reaction will fail. In such cases, basic hydrolysis (LiOH) is the only alternative for Bn removal.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways for a generic PROTAC linker synthesis using DGA.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[7] Wiley-Interscience.
-
Burke, M. D., et al. (2017). "Modular Synthesis of Small Molecules." Nature, 546, 256-261. (Describes iterative coupling strategies relevant to linker synthesis).
-
Li, F., et al. (2018). "Cleavable Linkers in Antibody-Drug Conjugates."[2][5][8] Advanced Therapeutics, 1(1). (Discusses acid-labile vs. reducible linker stability).
-
Organic Syntheses. "Preparation of Mono-esters of Dicarboxylic Acids." Org.[4][7][9][10] Synth. Coll. Vol. 4, p. 635. (General protocol for anhydride opening).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 3. chempep.com [chempep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wiley.com [wiley.com]
- 8. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. Benzyl Esters [organic-chemistry.org]
Pharmacokinetic Impact of PEG2 Linkers in Small Molecule Drugs: A Comparative Guide
Introduction: The "Goldilocks" Challenge in Linker Design
In the development of heterobifunctional small molecules—such as Proteolysis-Targeting Chimeras (PROTACs) and Radioligand Conjugates (RDCs)—the linker is often dismissed as a passive connector. This is a critical error. The linker defines the molecule's physicochemical identity, governing the delicate balance between solubility (thermodynamic stability in aqueous media) and permeability (kinetic ability to cross lipid bilayers).
This guide focuses on the PEG2 linker (diethylene glycol), a strategic motif that often occupies the "Goldilocks" zone in drug design. It provides just enough polarity to offset lipophilic warheads without incurring the molecular weight (MW) and permeability penalties associated with longer PEG chains (PEG4–PEG12), while offering superior solubility compared to alkyl chains.
Comparative Analysis: PEG2 vs. Alternatives
The following analysis objectively compares PEG2 against its primary alternatives: Alkyl chains, Longer PEGs, and Rigid Linkers.
PEG2 vs. Alkyl Chains (The Solubility-Permeability Trade-off)
Alkyl linkers (e.g., pentyl, hexyl chains) are metabolically robust but highly lipophilic. PEG2 introduces ether oxygens, acting as hydrogen bond acceptors (HBA).
| Feature | PEG2 Linker | Alkyl Linker (C4-C6) | Impact on PK |
| LogP (Lipophilicity) | Lower (More Polar) | Higher (More Lipophilic) | PEG2 reduces non-specific binding and improves solubility in plasma. |
| Aqueous Solubility | High | Low | PEG2 is critical for formulating lipophilic warheads (e.g., VHL ligands). |
| Membrane Permeability | Moderate | High | Alkyl linkers generally cross membranes faster via passive diffusion, provided they remain soluble. |
| Metabolic Stability | Susceptible to Oxidative Dealkylation | High (unless terminal oxidation occurs) | Alkyls are superior for metabolic half-life ( |
PEG2 vs. Longer PEGs (PEG4–PEG12)
As PEG chain length increases, the "floppiness" and Topological Polar Surface Area (TPSA) increase, often leading to diminishing returns in oral bioavailability.
| Feature | PEG2 Linker | Long PEG (PEG4+) | Impact on PK |
| Molecular Weight | Low addition (~88 Da) | High addition (>176 Da) | PEG2 helps keep the total MW closer to the "Rule of 5" (or "Rule of 10" for degraders). |
| TPSA | Moderate increase | Significant increase | High TPSA in PEG4+ correlates with poor oral absorption ( |
| P-gp Efflux | Moderate substrate potential | High substrate potential | Longer PEGs often trigger higher efflux ratios, reducing intracellular concentration. |
| Ternary Complex | Restricts conformation (Proximity) | High entropy (flexibility) | PEG2 is preferred when the E3 ligase and POI binding sites must be close; PEG4+ allows "wrapping" but costs entropy. |
Mechanistic Insights: Metabolic Liabilities of PEG2[1]
While PEG2 improves solubility, it introduces a specific metabolic liability: Cytochrome P450 (CYP)-mediated oxidative dealkylation .
Mechanism of Clearance
CYP enzymes (particularly CYP3A4) can hydroxylate the carbon
Figure 1: Mechanism of oxidative dealkylation in PEG linkers. CYP enzymes attack the alpha-carbon, leading to chain scission.
Experimental Protocols (Self-Validating Systems)
To rigorously assess the impact of a PEG2 linker, you must isolate its contribution to stability and permeability.
Protocol 1: Comparative Microsomal Stability Assay
Objective: Determine if the PEG2 linker is the primary site of metabolism compared to an alkyl analog.
Reagents:
-
Pooled Liver Microsomes (Human/Mouse).
-
NADPH Regenerating System.
-
Test Compounds: PEG2-linked analog vs. Alkyl-linked analog.
-
Controls (Validation): Verapamil (High Clearance), Warfarin (Low Clearance), Midazolam (CYP3A4 marker).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate with test compound (1 µM) for 5 min at 37°C.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot at
min. Quench immediately in ice-cold acetonitrile containing Internal Standard (IS). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Metabolite ID (Crucial Step): Perform a specific scan for the O-dealkylation mass shift (Loss of
or aldehyde formation).
Self-Validation Check:
-
If the Alkyl analog is stable (
min) but the PEG2 analog is unstable ( min), and the primary metabolite matches the cleavage mass, the PEG2 linker is the liability.
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive diffusion penalties of PEG2 vs. Alkyl.
Workflow:
-
Donor Plate: Load compound (10 µM) in pH 7.4 buffer.
-
Acceptor Plate: Load pH 7.4 buffer.
-
Membrane: Pre-coat PVDF filter with 1% lecithin in dodecane (mimics lipid bilayer).
-
Incubation: Sandwich plates and incubate for 4 hours at RT in a humidity chamber.
-
Quantification: Measure concentration in both Donor and Acceptor wells via LC-MS/MS.
Calculation:
Data Interpretation:
-
High Permeability:
cm/s. -
PEG2 Impact: If PEG2 drops
below cm/s compared to alkyl, oral bioavailability will likely be poor despite improved solubility.
Strategic Decision Framework
When should you choose PEG2? Use this logic flow to determine the optimal linker strategy.
Figure 2: Decision tree for selecting PEG2 based on physicochemical constraints.
Case Studies and Data
Case Study: VHL-Based PROTACs
In a study comparing linkers for VHL-based degraders, the transition from Alkyl to PEG linkers showed distinct PK shifts.
| Compound | Linker Type | Solubility (µM) | Permeability ( | Degradation ( |
| Cmpd A | C6-Alkyl | < 1.0 | High | 50 nM |
| Cmpd B | PEG2 | 15.0 | Moderate | 12 nM |
| Cmpd C | PEG4 | > 50.0 | Low (Effluxed) | > 100 nM |
Insight:Cmpd B (PEG2) offered the best balance. The Alkyl linker (A) was potent but insoluble, leading to poor oral exposure. The PEG4 linker (C) was highly soluble but suffered from P-gp efflux and steric penalties in the ternary complex, reducing degradation efficiency [1, 2].
Case Study: Impact on Clearance
Research indicates that while PEGylation generally reduces clearance for proteins, short PEGs (PEG2) in small molecules do not significantly increase hydrodynamic volume to stop renal filtration. Instead, they often increase metabolic clearance (
References
-
Impact of Linker Composition on VHL PROTAC Cell Permeability . ACS Publications. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review . PubMed Central (PMC). [Link]
-
7 strategies to improve PROTACs' oral bioavailability . Drug Discovery Trends. [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics . Semantic Scholar. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
